N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride
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Overview
Description
N-{bicyclo[111]pentan-1-yl}carbamoyl chloride is a chemical compound that features a unique bicyclo[111]pentane structure This structure is characterized by a highly strained, three-dimensional framework that imparts distinct chemical properties
Preparation Methods
The synthesis of N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Chemical Reactions Analysis
N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The bicyclo[1.1.1]pentane core can be oxidized or reduced under specific conditions, leading to different derivatives.
Addition Reactions: Radical or nucleophilic addition reactions can occur across the strained bonds of the bicyclo[1.1.1]pentane framework.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with unique three-dimensional structures.
Mechanism of Action
The mechanism of action of N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate various biological pathways, leading to desired therapeutic effects. The specific molecular targets and pathways depend on the derivative and its intended application.
Comparison with Similar Compounds
N-{bicyclo[1.1.1]pentan-1-yl}carbamoyl chloride is compared with other similar compounds, such as:
Cubanes: These compounds also feature a highly strained, three-dimensional structure but differ in their chemical reactivity and stability.
Higher Bicycloalkanes: These compounds share the bicycloalkane framework but have different ring sizes and substitution patterns.
The uniqueness of this compound lies in its ability to enhance the solubility, potency, and metabolic stability of drug candidates, making it a valuable tool in drug discovery and materials science .
Properties
CAS No. |
2639414-78-9 |
---|---|
Molecular Formula |
C6H8ClNO |
Molecular Weight |
145.6 |
Purity |
95 |
Origin of Product |
United States |
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